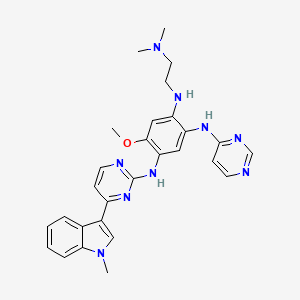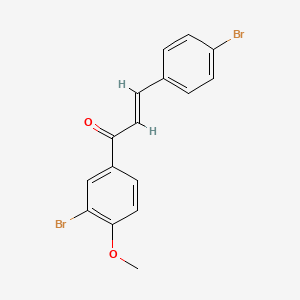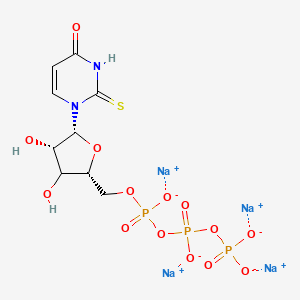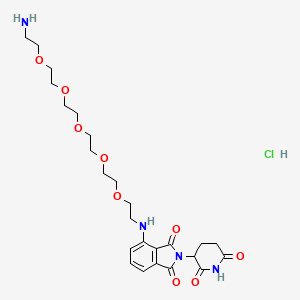
Apigenin-4'-|A-L-rhamnoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apigenin-4’-O-α-L-rhamnoside is a flavonoid glycoside derived from apigenin, a naturally occurring flavone found in many plants. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties . It has been studied for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis and hepatitis B .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-4’-O-α-L-rhamnoside typically involves the glycosylation of apigenin with L-rhamnose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the rhamnose moiety to apigenin under mild conditions . Chemical synthesis, on the other hand, may involve the use of rhamnosyl donors and catalysts to achieve the glycosylation reaction.
Industrial Production Methods: Industrial production of Apigenin-4’-O-α-L-rhamnoside can be scaled up using biotechnological approaches. Microbial fermentation using genetically engineered microorganisms that express the necessary glycosyltransferases is a common method. This approach allows for the efficient and cost-effective production of the compound .
化学反応の分析
Types of Reactions: Apigenin-4’-O-α-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Apigenin-4’-O-α-L-rhamnoside .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other bioactive flavonoids.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its antioxidant properties.
作用機序
The mechanism of action of Apigenin-4’-O-α-L-rhamnoside involves the inhibition of key signaling pathways. For instance, it targets the MAPK signaling pathway, which plays a crucial role in the inflammatory response. By downregulating the expression of pro-inflammatory cytokines and matrix metalloproteinases, the compound exerts its anti-inflammatory effects . Additionally, its antiviral activity is attributed to the inhibition of viral replication and protein synthesis .
類似化合物との比較
Apigenin: The parent compound, known for its broad spectrum of biological activities.
Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory effects.
Uniqueness: Apigenin-4’-O-α-L-rhamnoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural modification also contributes to its distinct biological activities, making it a valuable compound for therapeutic applications .
特性
分子式 |
C21H20O9 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
5,7-dihydroxy-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21-/m0/s1 |
InChIキー |
RDBPZZVIYGFJKU-NNTGZONMSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



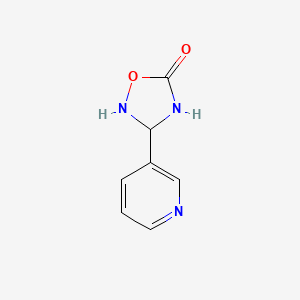
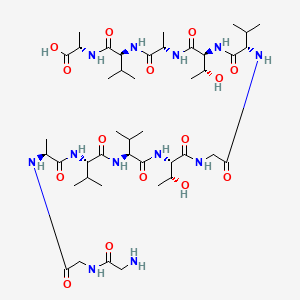
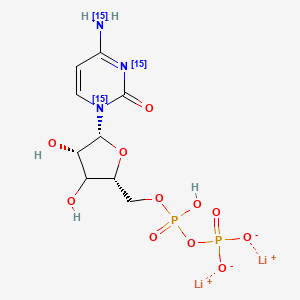

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)

